Acetic acid;5-methyl-2-phenyl-2,3-dihydrobenzo[g][1]benzofuran-4-ol
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Overview
Description
Acetic acid;5-methyl-2-phenyl-2,3-dihydrobenzogbenzofuran-4-ol is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is notable for its unique structural features, which contribute to its diverse range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-2-phenyl-2,3-dihydrobenzogbenzofuran-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methyl-2-phenyl-2,3-dihydrobenzogbenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Acetic acid;5-methyl-2-phenyl-2,3-dihydrobenzogbenzofuran-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of acetic acid;5-methyl-2-phenyl-2,3-dihydrobenzogbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound with similar therapeutic applications.
Angelicin: Known for its biological activities.
Uniqueness
What sets acetic acid;5-methyl-2-phenyl-2,3-dihydrobenzogbenzofuran-4-ol apart is its unique structural features, which contribute to its diverse range of activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
61705-34-8 |
---|---|
Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
acetic acid;5-methyl-2-phenyl-2,3-dihydrobenzo[g][1]benzofuran-4-ol |
InChI |
InChI=1S/C19H16O2.C2H4O2/c1-12-14-9-5-6-10-15(14)19-16(18(12)20)11-17(21-19)13-7-3-2-4-8-13;1-2(3)4/h2-10,17,20H,11H2,1H3;1H3,(H,3,4) |
InChI Key |
XJFQSMTUVHTLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3=CC=CC=C13)OC(C2)C4=CC=CC=C4)O.CC(=O)O |
Origin of Product |
United States |
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